(2-Chloro-4,6-dimethylphenyl)hydrazine

Description

BenchChem offers high-quality (2-Chloro-4,6-dimethylphenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-4,6-dimethylphenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

55034-69-0 |

|---|---|

Molecular Formula |

C8H11ClN2 |

Molecular Weight |

170.64 g/mol |

IUPAC Name |

(2-chloro-4,6-dimethylphenyl)hydrazine |

InChI |

InChI=1S/C8H11ClN2/c1-5-3-6(2)8(11-10)7(9)4-5/h3-4,11H,10H2,1-2H3 |

InChI Key |

UVEBHBUGJCCFRD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)Cl)NN)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)NN)C |

Other CAS No. |

55034-69-0 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Applications of (2-Chloro-4,6-dimethylphenyl)hydrazine

Foreword: Unveiling a Key Synthetic Building Block

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of specific structural motifs can profoundly influence the biological activity of a molecule. Arylhydrazines, a class of compounds characterized by a hydrazine group attached to an aromatic ring, represent a cornerstone in the synthesis of a multitude of heterocyclic systems. This guide provides a comprehensive technical overview of (2-Chloro-4,6-dimethylphenyl)hydrazine, a substituted arylhydrazine with significant potential as a precursor in the development of novel therapeutic agents and other high-value chemical entities. We will delve into its molecular architecture, a robust synthetic protocol, its characteristic analytical signature, and its pivotal role in the construction of biologically relevant scaffolds. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, offering both foundational knowledge and practical insights.

Molecular Structure and Physicochemical Properties

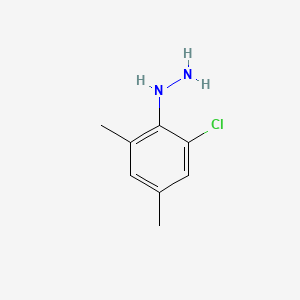

(2-Chloro-4,6-dimethylphenyl)hydrazine is a substituted aromatic hydrazine with the molecular formula C₈H₁₁ClN₂.[1] Its structure features a benzene ring substituted with a chlorine atom, two methyl groups, and a hydrazine (-NHNH₂) functional group.

Molecular Structure Diagram:

Caption: Workflow for the synthesis of (2-Chloro-4,6-dimethylphenyl)hydrazine.

Detailed Experimental Protocol:

Materials:

-

2-Chloro-4,6-dimethylaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium sulfite (Na₂SO₃)

-

Zinc powder (optional)

-

Deionized water

-

Ice

Step 1: Diazotization of 2-Chloro-4,6-dimethylaniline

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of 2-chloro-4,6-dimethylaniline in concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

-

Add the cold sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C. The addition should be completed within 10-15 minutes. [2]5. After the addition is complete, continue stirring for an additional 15-20 minutes to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

In a separate large beaker, prepare a solution of sodium sulfite in water.

-

Cool the sodium sulfite solution to 10-15 °C.

-

Slowly add the freshly prepared diazonium salt solution to the sodium sulfite solution with constant stirring. The pH should be maintained around 6. [2]4. After the addition is complete, slowly heat the reaction mixture to 100 °C. [2]For a more complete reduction, a small amount of zinc powder can be optionally added at this stage.

Step 3: Isolation and Purification

-

After the reduction is complete (as monitored by TLC), cool the reaction mixture.

-

Acidify the solution with concentrated hydrochloric acid to a pH of approximately 1. This will precipitate the hydrochloride salt of the product.

-

Cool the acidified mixture in an ice bath to maximize precipitation.

-

Collect the precipitated (2-Chloro-4,6-dimethylphenyl)hydrazine hydrochloride by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to obtain the final product.

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are unstable at higher temperatures and can decompose. Maintaining the temperature at 0-5 °C is crucial for maximizing the yield of the diazonium intermediate.

-

Controlled Addition of Sodium Nitrite: A slow, dropwise addition prevents localized overheating and uncontrolled side reactions.

-

Use of Sodium Sulfite as a Reducing Agent: Sodium sulfite is a common and effective reducing agent for diazonium salts to form hydrazines.

-

Acidification for Precipitation: The hydrochloride salt of the hydrazine is often a stable, crystalline solid that is less soluble in acidic aqueous solutions, facilitating its isolation.

Analytical Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydrazine protons.

-

Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the two non-equivalent protons on the phenyl ring.

-

Methyl Protons: Two singlets are anticipated in the aliphatic region (typically δ 2.0-2.5 ppm), each integrating to three protons, corresponding to the two methyl groups.

-

Hydrazine Protons: The -NH and -NH₂ protons will likely appear as broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule, as there is no plane of symmetry.

-

Aromatic Carbons: Six signals are expected in the aromatic region (typically δ 110-150 ppm). The carbons attached to the chlorine, nitrogen, and methyl groups will have characteristic chemical shifts.

-

Methyl Carbons: Two signals are expected in the aliphatic region (typically δ 15-25 ppm) for the two methyl carbons.

-

3.2. Mass Spectrometry (MS) (Predicted)

-

The mass spectrum will show a molecular ion peak (M⁺) at m/z 170. [1]* A characteristic isotopic pattern for the presence of one chlorine atom will be observed, with an (M+2)⁺ peak at m/z 172 with an intensity of approximately one-third of the molecular ion peak.

-

Common fragmentation patterns for phenylhydrazines involve the cleavage of the N-N bond and fragmentation of the aromatic ring.

3.3. Infrared (IR) Spectroscopy (Expected)

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule:

-

N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group and the N-H stretch of the secondary amine.

-

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹ for the methyl groups.

-

C=C Stretching (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: Bands in the 1250-1350 cm⁻¹ region.

-

C-Cl Stretching: A band in the fingerprint region, typically around 1000-1100 cm⁻¹.

Applications in Synthetic Chemistry

(2-Chloro-4,6-dimethylphenyl)hydrazine is a valuable intermediate in the synthesis of various heterocyclic compounds, particularly pyrazoles and indoles, which are prominent scaffolds in many pharmaceuticals and agrochemicals.

4.1. Synthesis of Substituted Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are core structures in a number of drugs, including the well-known anti-inflammatory drug Celecoxib. (2-Chloro-4,6-dimethylphenyl)hydrazine can react with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrazoles.

General Reaction Scheme for Pyrazole Synthesis:

Caption: General scheme for the synthesis of pyrazoles.

The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The substitution pattern on the resulting pyrazole is determined by the structure of the 1,3-dicarbonyl starting material.

4.2. Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles, which are bicyclic aromatic heterocycles found in numerous natural products and pharmaceuticals. [3]This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from an arylhydrazine and an aldehyde or ketone. [4] (2-Chloro-4,6-dimethylphenyl)hydrazine can be employed in the Fischer indole synthesis to produce indoles with specific substitution patterns.

General Reaction Scheme for Fischer Indole Synthesis:

Caption: General scheme for the Fischer indole synthesis.

The reaction mechanism involves the formation of a hydrazone, which then undergoes a-[5][5]sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring. [3]The chlorine and methyl substituents on the phenyl ring of the hydrazine will be incorporated into the final indole structure, allowing for the synthesis of specifically functionalized indole derivatives.

Safety and Handling

Substituted hydrazines should be handled with care as they can be toxic and are potential carcinogens. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for structurally similar compounds, such as 1-(4-chloro-2-methylphenyl)hydrazine hydrochloride, as a specific SDS for the title compound may not be readily available.

Conclusion and Future Outlook

(2-Chloro-4,6-dimethylphenyl)hydrazine is a versatile and valuable building block in synthetic organic chemistry. Its unique substitution pattern provides a platform for the creation of a diverse array of heterocyclic compounds, particularly pyrazoles and indoles. The synthetic protocol outlined in this guide offers a reliable method for its preparation, and the predicted analytical data provides a basis for its characterization. As the demand for novel and effective pharmaceuticals and agrochemicals continues to grow, the importance of key intermediates like (2-Chloro-4,6-dimethylphenyl)hydrazine is set to increase. Further exploration of its reactivity and its application in the synthesis of new bioactive molecules will undoubtedly open up new avenues for research and development in the chemical sciences.

References

-

Fischer Indole Synthesis. In: Wikipedia. ; 2023. [Link]

-

(2-chloro-4,6-dimethylphenyl)hydrazine. PubChem. [Link]

- Method for synthesizing 2,4-dimethyl phenylhydrazine hydrochloride.

Sources

- 1. PubChemLite - (2-chloro-4,6-dimethylphenyl)hydrazine (C8H11ClN2) [pubchemlite.lcsb.uni.lu]

- 2. CN102070486A - Method for synthesizing 2,4-dimethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 3. US5569769A - Preparation of pyrazole and its derivatives - Google Patents [patents.google.com]

- 4. US5179211A - Process for the preparation of indoles - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

Technical Whitepaper: Synthetic Pathways and Precursor Optimization for (2-Chloro-4,6-dimethylphenyl)hydrazine

This technical guide is structured to provide a rigorous, self-validating pathway for the synthesis of (2-Chloro-4,6-dimethylphenyl)hydrazine. It prioritizes mechanistic understanding and process safety, specifically addressing common isomeric pitfalls in xylidine chemistry.

Executive Summary & Retrosynthetic Logic

(2-Chloro-4,6-dimethylphenyl)hydrazine is a critical building block in the synthesis of N-phenylpyrazoles and specialized herbicides (e.g., Pinoxaden intermediates). Its structural integrity—specifically the positioning of the chlorine atom relative to the methyl groups—is paramount for downstream biological activity.

The Isomer Trap (Critical Warning): A common error in this synthesis is the selection of the wrong starting xylidine isomer.

-

Incorrect: Starting with 2,6-dimethylaniline (2,6-xylidine) and chlorinating typically yields 4-chloro-2,6-dimethylaniline due to the open para-position.

-

Correct: The required precursor is 2-chloro-4,6-dimethylaniline . This is synthesized from 2,4-dimethylaniline (2,4-xylidine). In 2,4-xylidine, the para-position (4) and one ortho-position (2) are blocked by methyl groups. The amino group directs the incoming electrophile (Cl⁺) to the only open ortho-position: Position 6 .

Retrosynthetic Pathway

The synthesis follows a linear degradation from the hydrazine back to the commercially available xylidine:

-

Target: (2-Chloro-4,6-dimethylphenyl)hydrazine[1]

-

Intermediate: 2-Chloro-4,6-dimethylbenzenediazonium chloride

-

Primary Precursor: 2-Chloro-4,6-dimethylaniline

-

Starting Material: 2,4-Dimethylaniline (2,4-Xylidine)

Figure 1: Retrosynthetic analysis showing the derivation of the target from 2,4-xylidine.

Precursor Synthesis: 2-Chloro-4,6-dimethylaniline

Direct chlorination of anilines can lead to oxidation (tars) or over-chlorination. For high-purity research applications, a protected route or a controlled NCS (N-chlorosuccinimide) route is recommended over bulk chlorine gas.

Protocol A: Controlled Chlorination (NCS Method)

Recommended for Lab Scale (<50g)

Rationale: NCS provides a stoichiometric source of "Cl⁺" without the oxidative harshness of chlorine gas. Acetonitrile (MeCN) is used as a polar aprotic solvent to stabilize the transition state.

-

Dissolution: Dissolve 2,4-dimethylaniline (1.0 eq) in Acetonitrile (5-10 volumes).

-

Addition: Cool to 0–5°C. Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes.

-

Control Point: Maintain temperature <10°C to prevent side reactions.

-

-

Reaction: Allow to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor via TLC or HPLC.

-

Workup: Concentrate solvent. Redissolve residue in Ethyl Acetate/Water. Wash organic layer with water (to remove succinimide) and brine. Dry over Na₂SO₄.[2][3]

-

Purification: If necessary, recrystallize from hexane/ethanol. The product is 2-chloro-4,6-dimethylaniline .

Core Synthesis: Diazotization and Reduction[4]

This section details the conversion of the aniline to the hydrazine. Two reduction methods are provided: Method A (Stannous Chloride) for high-purity lab synthesis, and Method B (Sodium Sulfite) for scalable/greener chemistry.

Step 1: Diazotization

The generation of the diazonium salt must be rapid and cold to prevent phenol formation.

Reagents:

-

2-Chloro-4,6-dimethylaniline (1.0 eq)

-

Hydrochloric Acid (conc. 37%) (Minimum 2.5 eq; 3-4 eq recommended for solubility)

-

Sodium Nitrite (NaNO₂) (1.05 eq)

Protocol:

-

Salt Formation: In a 3-neck flask, suspend the aniline in HCl and water (ratio 1:1). Heat gently if required to dissolve, then cool rapidly to -5°C to 0°C using an ice/salt bath. The aniline hydrochloride may precipitate as a fine suspension; this is acceptable.

-

Nitrite Addition: Dissolve NaNO₂ in a minimum volume of water. Add this solution dropwise to the aniline mixture subsurface (via dropping funnel) while stirring vigorously.

-

Critical Process Parameter (CPP): Temperature must not exceed +5°C.

-

-

Endpoint: Stir for 20 minutes. Test with Starch-Iodide paper . An immediate blue/black color confirms excess nitrous acid (required). If negative, add small aliquots of NaNO₂ until positive.

Step 2: Reduction[4][5]

Method A: Stannous Chloride (SnCl₂) Reduction

Best for: Small scale, high purity, robust results.

-

Preparation: Dissolve SnCl₂·2H₂O (2.2 – 2.5 eq) in conc. HCl. Cool this solution to 0°C.

-

Reduction: Pour the cold diazonium solution (from Step 1) into the cold SnCl₂ solution in one portion with vigorous stirring.

-

Observation: A heavy precipitate (the hydrazine hydrochloride double salt) typically forms immediately.

-

-

Digestion: Allow the mixture to stand at 0–5°C for 2 hours, then room temperature for 1 hour.

-

Isolation: Filter the solid. Wash with cold dilute HCl, then cold ethanol.

-

Liberation (Optional): To obtain the free base, treat the salt with 10% NaOH and extract with ether/DCM. For stability, it is usually stored as the hydrochloride salt.

Method B: Sodium Sulfite/Bisulfite Reduction

Best for: Scale-up (>100g), cost-efficiency, avoiding Tin waste.

-

Preparation: Prepare a solution of Sodium Sulfite (Na₂SO₃) (2.5 eq) and NaOH (to pH 7-8) in water. Cool to 5°C.

-

Addition: Add the diazonium solution to the sulfite solution.

-

Reduction: Heat the mixture to 60-70°C for 1 hour. The diazosulfonate reduces to the hydrazine sulfonate.

-

Hydrolysis: Add conc. HCl to the hot solution to hydrolyze the sulfonate group.

-

Crystallization: Cool to 0°C. The (2-Chloro-4,6-dimethylphenyl)hydrazine hydrochloride precipitates.

Process Visualization & Logic

The following diagram illustrates the complete workflow, including the critical decision points for reduction methods.

Figure 2: Process flow diagram illustrating the synthesis from starting material to final salt.[7][8][9]

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Diazotization Temp | -5°C to +5°C | Above 5°C, the diazonium salt hydrolyzes to the phenol (2-chloro-4,6-dimethylphenol), reducing yield and introducing difficult impurities. |

| Acidity (Step 1) | pH < 1 | Strong acid prevents the formation of diazoamino compounds (Ar-N=N-NH-Ar) by ensuring the amine is fully protonated or converted immediately to diazonium. |

| Stirring Rate | High Shear | The reaction is often heterogeneous (aniline HCl suspension). Poor mixing leads to localized overheating and side reactions. |

| Reduction Time | >2 Hours | Premature workup in the SnCl₂ method can leave unreduced diazonium species, which may decompose violently upon drying. |

Safety & Stability (E-E-A-T)

Hazard Identification:

-

Hydrazine Toxicity: Phenylhydrazines are potent skin sensitizers and suspected carcinogens. They can cause hemolysis (destruction of red blood cells). Double-gloving (Nitrile) and use of a fume hood are mandatory.

-

Diazonium Instability: While aryl diazonium salts with electron-withdrawing groups (like Cl) are relatively more stable, they should never be allowed to dry out. Always keep in solution until reduced.

-

Stannous Chloride: Corrosive and irritant.

Storage: Store the final product as the hydrochloride salt . The free base is prone to oxidation (turning dark red/brown) upon exposure to air. Store in amber vials under inert gas (Argon/Nitrogen) at 4°C.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Organic Syntheses. "Diazotization and Reduction: General Procedures." Org.[2][10][11][12] Synth. Coll. Vol. 1, p. 442.

- Patent Literature.Process for the preparation of substituted phenylhydrazines. (Relevant for the Sodium Sulfite reduction method optimization in industrial contexts).

-

PubChem. 2-Chloro-4,6-dimethylaniline Compound Summary. (For physical property verification of the precursor).

Sources

- 1. (2-Chloro-4,6-dimethylphenyl)hydrazine - CAS:55034-69-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]

- 3. is.muni.cz [is.muni.cz]

- 4. CN101143838A - Preparation method for 2-chlorophenylhydrazine - Google Patents [patents.google.com]

- 5. CN101624379A - Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine - Google Patents [patents.google.com]

- 6. CN101624379A - Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine - Google Patents [patents.google.com]

- 7. EP2606028A1 - Process for the selective meta-chlorination of alkylanilines - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

An In-depth Technical Guide to the Physical Properties of (2-Chloro-4,6-dimethylphenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of (2-Chloro-4,6-dimethylphenyl)hydrazine, with a primary focus on its melting and boiling points. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs, established analytical techniques, and critical safety protocols to offer a robust framework for its handling and characterization.

Introduction to (2-Chloro-4,6-dimethylphenyl)hydrazine

(2-Chloro-4,6-dimethylphenyl)hydrazine, with the CAS number 55034-69-0, is a substituted aromatic hydrazine.[1] Its molecular structure, featuring a chlorinated and dimethylated phenyl ring attached to a hydrazine moiety, suggests its potential utility as a building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Substituted phenylhydrazines are known intermediates in the Fischer indole synthesis, a key reaction for creating the indole core present in many biologically active molecules.[2]

The physical properties of a compound, such as its melting and boiling points, are fundamental to its purification, handling, and storage. They are critical parameters for designing synthetic routes, developing analytical methods, and ensuring laboratory safety.

Physical Properties: An Estimation Based on Analogous Compounds

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Notes |

| (2,4-dimethylphenyl)hydrazine | 615-00-9 | Not readily available | 232.2 @ 760 mmHg | A close structural analog without the chlorine atom.[3][4] |

| (3,4-dimethylphenyl)hydrazine hydrochloride | 60481-51-8 | 195-200 | Not applicable | The hydrochloride salt of a positional isomer. Salts typically have significantly higher melting points than the free base. |

| 2-Chlorophenylhydrazine hydrochloride | 41052-75-9 | 200-203 (dec.) | Not applicable | An analog with a chlorine atom but lacking the methyl groups. The "dec." indicates decomposition at the melting point.[5][6] |

| 4-Chlorophenylhydrazine hydrochloride | 1073-70-7 | 216 | 401.9 ±28.0 | The hydrochloride salt of a positional isomer of chlorophenylhydrazine.[7] |

| 4-Methylphenylhydrazine hydrochloride | 637-60-5 | >200 (dec.) | Not applicable | A hydrochloride salt with one methyl group.[8][9] |

| 2-Chloro-4-methylaniline | 615-65-6 | 7 | 219 @ 732 mmHg | The corresponding aniline (lacks the second amino group of the hydrazine). This provides an indication of the boiling point of a related structure.[10] |

Based on this comparative data, it is reasonable to predict that (2-Chloro-4,6-dimethylphenyl)hydrazine, as a free base, will be a solid at room temperature with a melting point likely in the range of 50-100 °C. Its boiling point at atmospheric pressure is expected to be above 220 °C. It is crucial to experimentally verify these values.

Experimental Determination of Physical Properties

Accurate determination of the melting and boiling points is essential. The following are standard, reliable methods for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The Thiele tube method is a common and accurate technique for determining the melting point of a small sample.[11][12][13][14]

Protocol for Thiele Tube Melting Point Determination:

-

Sample Preparation: A small amount of the dry, crystalline (2-Chloro-4,6-dimethylphenyl)hydrazine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb.

-

Heating: The thermometer and capillary tube assembly are immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Observation: The Thiele tube is heated gently at the side arm. The convection currents of the oil ensure uniform heating.[12]

-

Data Recording: The temperature is recorded at the first sign of melting (the appearance of a liquid phase) and when the last solid crystal disappears. This provides the melting range. A narrow melting range (1-2 °C) is indicative of a pure compound.[13]

Sources

- 1. (2-Chloro-4,6-dimethylphenyl)hydrazine - CAS:55034-69-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. guidechem.com [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. 2-クロロフェニルヒドラジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Chlorophenylhydrazine hydrochloride | CAS: 41052-75-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. speqtus.in [speqtus.in]

- 8. ssichem.com [ssichem.com]

- 9. 4-METHYLPHENYLHYDRAZINE HYDROCHLORIDE – TJK Speciality N Fine Chemicals [tjkchemicals.in]

- 10. 2-Chloro-p-toluidine | C7H8ClN | CID 12007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. timstar.co.uk [timstar.co.uk]

An In-depth Technical Guide to the Solubility of (2-Chloro-4,6-dimethylphenyl)hydrazine in Organic Solvents

Foreword: The Crucial Role of Solubility in Advancing Chemical Innovation

In the landscape of drug discovery, process chemistry, and materials science, understanding the fundamental physicochemical properties of a molecule is paramount. Among these, solubility stands out as a critical determinant of a compound's utility and applicability. For a molecule such as (2-Chloro-4,6-dimethylphenyl)hydrazine, a substituted phenylhydrazine with potential as a building block in pharmaceuticals and other fine chemicals, a comprehensive understanding of its solubility in various organic solvents is not merely academic—it is a cornerstone for rational process development, formulation design, and synthetic strategy. This guide provides a robust framework for elucidating the solubility profile of (2-Chloro-4,6-dimethylphenyl)hydrazine, grounded in thermodynamic principles and established analytical methodologies.

Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid is governed by a delicate interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[1][2] This is rooted in the thermodynamics of dissolution, where the Gibbs free energy of the process must be negative for dissolution to be spontaneous. This is influenced by both enthalpy (the energy of interactions) and entropy (the degree of disorder).[1][3]

For (2-Chloro-4,6-dimethylphenyl)hydrazine, its solubility will be dictated by its molecular structure: a moderately polar hydrazine group capable of hydrogen bonding, a chlorinated aromatic ring contributing to its lipophilicity and polarizability, and methyl groups that further enhance its nonpolar character. Therefore, its solubility is expected to vary significantly across a spectrum of organic solvents.

Strategic Solvent Selection for Comprehensive Solubility Profiling

A thorough assessment of solubility requires a carefully selected panel of organic solvents that span a range of polarities, hydrogen bonding capabilities, and chemical functionalities. This approach ensures a comprehensive understanding of the solute-solvent interactions that govern dissolution. The selection of appropriate solvents is a critical first step in both crystallization and chemical reaction development in the liquid phase.[4][5]

Table 1: Recommended Organic Solvents for Solubility Assessment

| Solvent Class | Example Solvents | Rationale for Inclusion |

| Protic Polar | Methanol, Ethanol | Capable of hydrogen bonding, will interact strongly with the hydrazine moiety. |

| Aprotic Polar | Acetone, Acetonitrile | Possess dipole moments and can accept hydrogen bonds, but do not donate them. |

| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent, often capable of dissolving a wide range of compounds. | |

| Nonpolar | Hexane, Toluene | Primarily interact through van der Waals forces, will test the lipophilicity of the compound. |

| Chlorinated | Dichloromethane | Similar in polarity to the chloro-substituted phenyl ring of the solute. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Ethers are of intermediate polarity and can act as hydrogen bond acceptors. |

A Validated Experimental Protocol for Determining Thermodynamic Solubility

The following protocol outlines a robust method for determining the equilibrium (thermodynamic) solubility of (2-Chloro-4,6-dimethylphenyl)hydrazine. This method is designed to be self-validating by ensuring that a true equilibrium is reached between the dissolved and undissolved solid.

Essential Materials and Equipment

-

(2-Chloro-4,6-dimethylphenyl)hydrazine (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions :

-

Add an excess amount of solid (2-Chloro-4,6-dimethylphenyl)hydrazine to a series of vials. The excess is crucial to ensure that the solution becomes saturated and that solid material remains at equilibrium.

-

Accurately add a known volume of each selected organic solvent to the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours). This extended time is necessary to ensure that the system has reached a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[6][7]

-

-

Sample Collection and Preparation :

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical instrument.

-

Visualizing the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Quantitative Analysis: Determining Solute Concentration

Accurate quantification of the dissolved (2-Chloro-4,6-dimethylphenyl)hydrazine is essential. High-Performance Liquid Chromatography (HPLC) is a highly recommended technique due to its specificity and sensitivity.[8][9]

HPLC Method Development Outline

-

Column Selection : A reverse-phase C18 column is a suitable starting point.

-

Mobile Phase : A mixture of acetonitrile and water or methanol and water is typically effective for compounds of this nature.

-

Detection : (2-Chloro-4,6-dimethylphenyl)hydrazine possesses a chromophore, making UV detection a straightforward choice. The detection wavelength should be set to the absorbance maximum of the compound.

-

Calibration : Prepare a series of standard solutions of known concentrations of (2-Chloro-4,6-dimethylphenyl)hydrazine. Inject these standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Sample Analysis : Inject the diluted, filtered samples from the solubility experiment and determine their concentration by comparing their peak areas to the calibration curve.

Data Presentation and Interpretation

The results should be compiled into a clear and concise table to facilitate comparison.

Table 2: Solubility of (2-Chloro-4,6-dimethylphenyl)hydrazine at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |

| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |

| Acetone | 20.7 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide | 46.7 | [Experimental Value] | [Calculated Value] |

| Hexane | 1.88 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.38 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 8.93 | [Experimental Value] | [Calculated Value] |

| Tetrahydrofuran | 7.52 | [Experimental Value] | [Calculated Value] |

Interpretation: The data in this table will reveal the solubility profile of the compound. High solubility in polar protic solvents like methanol would indicate the importance of hydrogen bonding. Significant solubility in nonpolar solvents like hexane would point to the dominance of the compound's lipophilic characteristics. This information is invaluable for selecting appropriate solvents for synthesis, purification (e.g., crystallization), and formulation.

Safety and Handling of Hydrazine Derivatives

Hydrazine and its derivatives are classified as hazardous substances and must be handled with extreme care.[10]

-

Engineering Controls : All handling of (2-Chloro-4,6-dimethylphenyl)hydrazine, both in solid form and in solution, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]

-

Personal Protective Equipment (PPE) : Wear a flame-resistant lab coat, chemical-resistant gloves (such as nitrile), and splash-proof safety goggles at all times.[11][13]

-

Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and acids.[12][13]

-

Waste Disposal : All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Logical Flow for Safe Handling

Caption: Safe Handling Protocol for Hydrazine Derivatives.

Conclusion

This guide provides a comprehensive framework for the systematic determination and understanding of the solubility of (2-Chloro-4,6-dimethylphenyl)hydrazine in a range of organic solvents. By adhering to the principles of thermodynamic equilibrium and employing robust analytical techniques, researchers, scientists, and drug development professionals can generate the high-quality data necessary to make informed decisions in their respective fields. The insights gained from such studies are fundamental to accelerating the journey of a molecule from the laboratory to its final application.

References

-

Quantitative Analysis Techniques | Solubility of Things. (n.d.). Retrieved February 23, 2026, from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. Retrieved February 23, 2026, from [Link]

-

Solubility - Concept. (2020, March 26). JoVE. Retrieved February 23, 2026, from [Link]

-

Solubility. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved February 23, 2026, from [Link]

-

Biochemistry, Dissolution and Solubility. (2022, September 12). StatPearls - NCBI Bookshelf. Retrieved February 23, 2026, from [Link]

-

Predicting drug solubility in organic solvents mixtures. (2024, May 18). University of Padua. Retrieved February 23, 2026, from [Link]

-

Solubility. (n.d.). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

-

Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. (2024, November 15). MDPI. Retrieved February 23, 2026, from [Link]

-

Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico - Environmental Health & Safety. Retrieved February 23, 2026, from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved February 23, 2026, from [Link]

-

solubility experimental methods.pptx. (n.d.). SlideShare. Retrieved February 23, 2026, from [Link]

-

In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (n.d.). American Chemical Society. Retrieved February 23, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved February 23, 2026, from [Link]

-

Hydrazine. (n.d.). UC Santa Barbara - Environmental Health & Safety. Retrieved February 23, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Queen's University. Retrieved February 23, 2026, from [Link]

-

Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). University of Texas at Dallas. Retrieved February 23, 2026, from [Link]

-

The importance of solubility and how to collect it using dynamic methods. (2023, April 5). Technobis. Retrieved February 23, 2026, from [Link]

-

Solvent selection for pharmaceuticals. (2025, August 7). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021, December 11). PMC. Retrieved February 23, 2026, from [Link]

-

Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved February 23, 2026, from [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13). PMC. Retrieved February 23, 2026, from [Link]

-

Phenylhydrazine (CICADS). (n.d.). Inchem.org. Retrieved February 23, 2026, from [Link]

-

Phenylhydrazine | C6H5NHNH2 | CID 7516. (n.d.). PubChem - NIH. Retrieved February 23, 2026, from [Link]

-

Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions. (2025, January 17). RSC Publishing. Retrieved February 23, 2026, from [Link]

-

Optimizing Drug Solubility. (2017, October 11). Contract Pharma. Retrieved February 23, 2026, from [Link]

Sources

- 1. Video: Solubility - Concept [jove.com]

- 2. chem.ws [chem.ws]

- 3. Solubility - Wikipedia [en.wikipedia.org]

- 4. research.unipd.it [research.unipd.it]

- 5. researchgate.net [researchgate.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. solubility experimental methods.pptx [slideshare.net]

- 10. ehs.ucsb.edu [ehs.ucsb.edu]

- 11. ehs.unm.edu [ehs.unm.edu]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. riskmanagement.nd.edu [riskmanagement.nd.edu]

Mechanistic & Practical Guide: Reactivity of Substituted Phenylhydrazines

Executive Summary

The phenylhydrazine moiety (

This guide moves beyond textbook definitions to analyze how ring substituents dictate the reactivity profile of the hydrazine group.[1] We focus on three critical vectors: Nucleophilicity (for condensation), Sigmatropic Rearrangement (for cyclization), and Redox Potentials (for toxicology).

Part 1: Electronic Structure & Nucleophilicity

The Alpha-Effect and N-Selectivity

Phenylhydrazines exhibit the alpha-effect , where the repulsion between adjacent lone pairs on

-

(Proximal): The lone pair is conjugated with the

-

(Distal): This nitrogen retains more

Substituent Effects (Hammett Correlations)

The reactivity of the hydrazine group is strictly governed by the electronic nature of the phenyl ring substituents.

| Substituent Type | Example | Electronic Effect | Impact on | Impact on Oxidative Stability |

| Strong EDG | Resonance Donation (+R) | Significantly Increased ( | Decreased (Rapid oxidation to radicals) | |

| Weak EDG/Neutral | Inductive Donation (+I) | Baseline | Moderate | |

| EWG | Inductive/Resonance Withdrawal (-I/-R) | Decreased (Requires acid catalysis) | Increased (Resistant to oxidation) |

Expert Insight: While Electron Donating Groups (EDGs) enhance the initial nucleophilic attack to form hydrazones, they can complicate isolation because electron-rich hydrazines are prone to air-oxidation (see Part 4). Conversely, Electron Withdrawing Groups (EWGs) stabilize the hydrazine but often require forcing conditions (higher temperature, Lewis acids) to drive condensation with ketones.

Part 2: The Fischer Indole Synthesis

The Fischer Indole Synthesis is the gold standard for converting phenylhydrazines into indoles. Success depends on the [3,3]-sigmatropic rearrangement , which is the rate-determining step.

Mechanistic Pathway

The reaction proceeds through a "traceable" nitrogen exchange. The

Figure 1: The mechanistic cascade of the Fischer Indole Synthesis.[2][3][4] The [3,3]-shift (Red) is the critical kinetic bottleneck.

Experimental Protocol: Indole Synthesis from 4-Methoxyphenylhydrazine

Context: Synthesis of 5-methoxy-2-methylindole (Non-steroidal anti-inflammatory drug precursor).

Reagents:

-

4-Methoxyphenylhydrazine hydrochloride (1.0 eq)

-

Acetone (excess, acts as solvent/reactant) or 2-Butanone

Workflow:

-

Hydrazone Formation: Dissolve hydrazine salt in warm acetic acid (

). Add ketone dropwise. Observation: Color change (yellow/orange) indicates hydrazone formation. -

Rearrangement: Heat the mixture to reflux (

) for 2-4 hours.-

Validation: Monitor by TLC. The hydrazone spot will disappear, and a fluorescent indole spot will appear.

-

-

Quench: Pour reaction mixture into ice-water.

-

Isolation: The indole usually precipitates. If oil forms, extract with Ethyl Acetate.

-

Purification: Recrystallization from Ethanol/Water.

Why this works: The methoxy group (EDG) at the para-position activates the ring for the sigmatropic rearrangement, allowing the reaction to proceed in weak acid (AcOH) without needing strong Lewis acids like

Part 3: Regioselectivity in Pyrazole Synthesis[7]

When reacting phenylhydrazines with unsymmetrical 1,3-dicarbonyls , two regioisomers are possible. This is a common failure point in drug development campaigns.

The Decision Matrix

Regioselectivity is a tug-of-war between Sterics (bulk) and Electronics (hardness/softness).

Figure 2: Decision tree for predicting pyrazole regioisomers.

Key Rule: The

Part 4: Oxidative Reactivity & Toxicology[8]

For researchers in drug metabolism (DMPK), the hydrazine group is a structural alert.

Mechanism of Hemolysis

Phenylhydrazines are notorious for causing hemolytic anemia.[7][8][9][10] The mechanism is oxidative:

-

Auto-oxidation: Phenylhydrazine reacts with oxyhemoglobin (

). -

Radical Generation: This generates the phenyl radical (

) and superoxide anion ( -

Damage: The phenyl radical alkylates the heme porphyrin ring (forming N-phenylprotoporphyrin), leading to heme destruction, Heinz body formation, and cell lysis.

Stability Assay Protocol

To determine if a hydrazine-based intermediate is stable enough for scale-up.

-

Preparation: Dissolve compound (100

) in Phosphate Buffered Saline (pH 7.4). -

Incubation: Stir at

exposed to air. -

Monitoring: Measure UV-Vis absorbance at 0, 1, 4, and 24 hours.

-

Look for: Appearance of azo-compounds (phenyldiazene) usually absorbing at 350-400 nm.

-

-

Quantification: HPLC-MS analysis to detect formation of the parent arene (reductive cleavage) or dimer (oxidative coupling).

References

-

Robinson, B. (1982).[5] The Fischer Indole Synthesis. John Wiley & Sons. (The definitive text on the mechanism and substituent effects).

-

McMillan, D. C., et al. (2005). "Acquired Hemolytic Anemia." Current Opinion in Hematology. (Mechanisms of hydrazine-induced heme oxidation).

-

BenchChem Technical Support. (2025). Regioselectivity in Pyrazole Synthesis. (Practical guide on steric vs. electronic control).

-

Nigst, T. A., et al. (2012). "Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect." Journal of Organic Chemistry. (Kinetic data on hydrazine nucleophilicity).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 8. Reactions of hemoglobin with phenylhydrazine: a review of selected aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (PDF) PHENYLHYDRAZINE INDUCED HEMATOTOXICITY AND IT'S AMELIORATION BY PLANT EXTRACTS IN RATS [academia.edu]

- 10. cibtech.org [cibtech.org]

Substituted Phenylhydrazines: A Technical Guide to Synthesis and Therapeutic Application

Executive Summary

This technical guide analyzes the chemical lineage of substituted phenylhydrazines, moving from their 19th-century discovery as analytical reagents to their modern status as critical scaffolds in drug discovery. Specifically, this document details the mechanistic underpinnings of the Fischer Indole Synthesis (FIS), provides validated protocols for handling these hemotoxic compounds, and examines their application in the synthesis of NSAIDs (Indomethacin) and Triptans (Sumatriptan).

Part 1: Historical Genesis & Chemical Utility

The Fischer Era (1875–1902)

The history of phenylhydrazine is inextricably linked to Emil Fischer , who discovered the parent compound (

Fischer’s initial interest was not in therapeutics but in carbohydrate characterization . Reducing sugars were notoriously difficult to purify and differentiate due to their tendency to form syrups. Fischer discovered that phenylhydrazine reacted with sugars to form osazones —brightly colored, highly crystalline solids with sharp melting points. This allowed for the stereochemical elucidation of glucose and fructose, work that earned him the Nobel Prize in 1902 [2].

The Shift to Heterocycles

In 1883, Fischer observed that heating phenylhydrazines with aldehydes or ketones in the presence of an acid catalyst yielded indoles.[4] This reaction, the Fischer Indole Synthesis (FIS) , remains the premier method for synthesizing the indole core found in thousands of bioactive alkaloids and pharmaceuticals [3].

Part 2: Mechanistic Pathways (The Fischer Indole Synthesis)

The [3,3]-Sigmatropic Rearrangement

The FIS is chemically elegant but mechanistically complex. The reaction is driven by the conversion of a phenylhydrazone to an ene-hydrazine, which then undergoes a [3,3]-sigmatropic rearrangement.[4][5][6] This rearrangement is the rate-determining step and breaks the N-N bond while forming the new C-C bond [4].

Expert Insight: The choice of acid catalyst is critical.[7] While Brønsted acids (HCl, H₂SO₄) are traditional, Lewis acids (ZnCl₂, BF₃[6][7]·OEt₂) are often preferred in modern medicinal chemistry because they facilitate the initial tautomerization without inducing extensive polymerization of sensitive substrates [5].

Pathway Visualization

Figure 1: The mechanistic cascade of the Fischer Indole Synthesis, highlighting the critical [3,3]-sigmatropic shift.[7][8]

Part 3: Therapeutic Architectures

The transition from dye chemistry to pharmacology is best illustrated by two blockbuster drug classes derived from substituted phenylhydrazines.

Case Study A: Indomethacin (NSAID)

Indomethacin is a potent non-steroidal anti-inflammatory drug.[5][9] Its synthesis classically employs 4-methoxyphenylhydrazine .[5]

| Parameter | Specification |

| Starting Material | 4-Methoxyphenylhydrazine hydrochloride |

| Carbonyl Partner | Methyl levulinate (or Levulinic acid) |

| Key Intermediate | 5-Methoxy-2-methylindole-3-acetic acid |

| Final Step | Acylation with 4-chlorobenzoyl chloride |

Synthesis Logic: The reaction with methyl levulinate is regioselective. The hydrazine reacts with the ketone moiety of the levulinate (more electrophilic than the ester) to form the hydrazone. The resulting indole has the acetic acid side chain at the C3 position, mimicking the structure of serotonin and allowing COX enzyme inhibition [6].

Case Study B: Sumatriptan (Migraine Therapeutic)

Sumatriptan, a 5-HT1B/1D agonist, utilizes a sulfonamide-functionalized hydrazine.[10][11]

-

Precursor: 4-hydrazino-N-methylbenzenemethanesulfonamide.[12]

-

Carbonyl Partner: 4-(dimethylamino)butyraldehyde diethyl acetal (masked aldehyde).

-

Challenge: The sulfonamide group is electron-withdrawing, which can deactivate the phenyl ring toward the sigmatropic rearrangement.

-

Solution: High-temperature reflux or the use of polyphosphoric acid (PPA) is often required to drive the reaction to completion [7].

Expert Insight (Japp-Klingemann Variation): In industrial settings, the unstable hydrazine is often generated in situ via the Japp-Klingemann reaction (coupling a diazonium salt with a beta-keto ester) to avoid isolating the toxic hydrazine intermediate [8].

Part 4: Operational Protocol & Safety

Safety: The Hemolytic Hazard

Phenylhydrazines are potent hemolytic agents .[13] They cause oxidative stress in red blood cells, leading to the precipitation of hemoglobin as Heinz bodies [9].

-

Chronic Exposure: Can lead to anemia and skin sensitization.[14]

-

Deactivation: Spills should be treated with dilute sodium hypochlorite (bleach) to oxidize the hydrazine to nitrogen gas and benzene derivatives, followed by neutralization.

Standardized Synthesis Protocol

Objective: Synthesis of a 2,3-disubstituted indole from a substituted phenylhydrazine.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Substituted Phenylhydrazine HCl (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration) .

-

Note: Acetic acid acts as both solvent and catalyst. For acid-sensitive substrates, use Ethanol with 1.5 equiv ZnCl₂.

-

-

Condensation: Add the Ketone (1.1 equiv) dropwise at room temperature. Stir for 30 minutes to allow hydrazone formation (often visible as a color change or precipitate).

-

Cyclization: Heat the mixture to 90°C (or reflux) for 2–4 hours. Monitor via TLC (disappearance of hydrazone).[12]

-

Workup:

-

Cool to room temperature.

-

Pour reaction mixture into crushed ice/water (5x volume).

-

The indole usually precipitates. Filter and wash with water.[14]

-

If oil forms: Extract with Ethyl Acetate, wash with NaHCO₃ (to remove acetic acid), dry over MgSO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexanes/EtOAc).

References

-

Fischer, E. (1875).[2] "Ueber Hydrazinverbindungen." Berichte der deutschen chemischen Gesellschaft, 8(1), 589-594. Link

-

NobelPrize.org. "Emil Fischer – Facts." Nobel Media AB. Link

-

Robinson, B. (1963). "The Fischer Indole Synthesis."[4][5][8][10][11][12][15] Chemical Reviews, 63(4), 373–401. Link

-

Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

-

Wagaw, S., et al. (1999). "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis." Journal of the American Chemical Society, 121(44), 10264–10273. Link

-

Shisherim, T. (2007). "Indomethacin Synthesis." Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, RSC Publishing. Link

-

Oxford, A. W., et al. (1988). "The synthesis of sumatriptan." The Lancet, 331(8598), 1309. Link

-

Humphrey, G. R., & Kuethe, J. T. (2006). "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews, 106(7), 2875–2911. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7516, Phenylhydrazine." Link

Sources

- 1. Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer | Britannica [britannica.com]

- 2. Emil Fischer - Wikipedia [en.wikipedia.org]

- 3. famousscientists.org [famousscientists.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]

- 6. mdpi.com [mdpi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. WO2006054311A2 - Improved process for the preparation of high purity sumatriptan - Google Patents [patents.google.com]

- 13. ehs.utoronto.ca [ehs.utoronto.ca]

- 14. ICSC 0938 - PHENYLHYDRAZINE [chemicalsafety.ilo.org]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Methodological & Application

Application Note & Protocol: Synthesis of Hydrazones from (2-Chloro-4,6-dimethylphenyl)hydrazine

Abstract

Hydrazones are a pivotal class of organic compounds, characterized by the R₁R₂C=NNH-R' structure, that garner significant attention in medicinal chemistry and drug development. Their diverse pharmacological profiles, including antimicrobial, anticonvulsant, and anticancer activities, make them valuable scaffolds for novel therapeutic agents.[1][2][3] This document provides a comprehensive guide for the synthesis of hydrazones via the acid-catalyzed condensation of (2-Chloro-4,6-dimethylphenyl)hydrazine with various aldehydes and ketones. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, outline methods for purification and characterization, and offer expert insights to ensure reproducible and high-yield synthesis.

Introduction and Scientific Principles

The synthesis of hydrazones is a classic condensation reaction between a hydrazine derivative and a carbonyl compound (aldehyde or ketone).[1] The reaction proceeds via a nucleophilic addition-elimination mechanism, which is typically catalyzed by a small amount of acid.[4] The resulting carbon-nitrogen double bond (C=N), or imine, is the key functional group that defines the hydrazone structure and is central to its biological activity.[1]

Substituted phenylhydrazines, such as (2-Chloro-4,6-dimethylphenyl)hydrazine, are particularly useful starting materials. The electronic and steric properties imparted by the substituents on the phenyl ring can modulate the reactivity of the hydrazine and the pharmacological properties of the final hydrazone product. The chloro and dimethyl groups on the phenyl ring of the starting material introduce specific steric and electronic features that can influence bioactivity and metabolic stability, making this an interesting scaffold for drug discovery programs.

Reaction Mechanism

The formation of a hydrazone is a reversible, acid-catalyzed process. The optimal pH for this reaction is mildly acidic (typically pH 4.5-5).[1] This is a critical balance: sufficient acid is required to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon, but excessive acid will protonate the nucleophilic nitrogen of the hydrazine, rendering it unreactive.[1]

The mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the oxygen atom of the aldehyde or ketone, making the carbonyl carbon more susceptible to nucleophilic attack.[1][4]

-

Nucleophilic Attack: The terminal nitrogen atom of (2-Chloro-4,6-dimethylphenyl)hydrazine attacks the now highly electrophilic carbonyl carbon. This forms a protonated tetrahedral intermediate.[1]

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, often facilitated by the solvent, resulting in a carbinolamine intermediate.[4]

-

Dehydration: The newly formed hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (water).[4]

-

Elimination of Water: The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, forming a C=N double bond.[1]

-

Deprotonation: A base (such as the solvent or conjugate base of the acid catalyst) removes the final proton from the nitrogen atom, regenerating the acid catalyst and yielding the neutral hydrazone product.[4]

Experimental Protocol

This section details a general yet robust protocol for the synthesis of a hydrazone from (2-Chloro-4,6-dimethylphenyl)hydrazine and a representative aldehyde (e.g., 4-methoxybenzaldehyde).

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) | Notes |

| (2-Chloro-4,6-dimethylphenyl)hydrazine HCl | 207.10 | 1.04 g | 5.0 mmol | Can be used as the hydrochloride salt or free base. If using the salt, a base (e.g., sodium acetate) may be added to neutralize. |

| 4-Methoxybenzaldehyde | 136.15 | 0.68 g (0.61 mL) | 5.0 mmol | Aldehyde or ketone should be of high purity. |

| Ethanol (Absolute) | 46.07 | 25 mL | - | A suitable solvent that dissolves both reactants. Methanol can also be used.[5] |

| Glacial Acetic Acid | 60.05 | 2-3 drops | Catalytic | Acts as the acid catalyst.[5][6] |

| Equipment | ||||

| Round-bottom flask (50 mL or 100 mL) | ||||

| Reflux condenser | ||||

| Magnetic stirrer and stir bar | ||||

| Heating mantle or oil bath | ||||

| Thin Layer Chromatography (TLC) plates (Silica) | For monitoring reaction progress. | |||

| Buchner funnel and filter paper | For collecting the product. | |||

| Vacuum filtration apparatus |

Step-by-Step Synthesis Procedure

-

Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (2-Chloro-4,6-dimethylphenyl)hydrazine hydrochloride (1.04 g, 5.0 mmol).

-

Dissolution: Add 25 mL of absolute ethanol to the flask and stir the mixture to dissolve the hydrazine salt. Gentle warming may be required.

-

Addition of Carbonyl: Once the hydrazine is dissolved, add the 4-methoxybenzaldehyde (0.68 g, 5.0 mmol) to the solution.[5]

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.[5][6]

-

Scientist's Note: Acetic acid is a weak acid, ideal for establishing the slightly acidic conditions needed to catalyze the reaction without deactivating the hydrazine nucleophile.

-

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Allow the reaction to proceed for 2-4 hours.[2]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[5] A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The product spot should have a different Rf value than the starting materials. The reaction is complete when the limiting reagent spot has disappeared.

-

Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The hydrazone product will often precipitate out of the solution upon cooling.[5] If precipitation does not occur spontaneously, the solution can be cooled further in an ice bath.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.[5]

-

Washing: Wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities.[5]

-

Drying: Dry the purified product under vacuum or in a desiccator to remove residual solvent. Record the final mass and calculate the percentage yield.

Purification by Recrystallization

If the product is not sufficiently pure after initial filtration (as determined by TLC or melting point), recrystallization is recommended.

-

Solvent Selection: Choose a solvent in which the hydrazone is highly soluble at elevated temperatures but poorly soluble at room temperature.[5] Ethanol, methanol, or ethanol/water mixtures are often good choices.[7][8]

-

Dissolution: Place the crude hydrazone in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Cooling in an ice bath can further promote crystallization.[5]

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Characterization of the Synthesized Hydrazone

Confirming the structure and purity of the final product is a critical step.

-

Melting Point: A sharp melting point range close to the literature value indicates high purity.[9]

-

FTIR Spectroscopy: Look for the disappearance of the C=O stretch from the starting aldehyde/ketone (around 1690-1740 cm⁻¹) and the N-H stretch from the hydrazine (around 3200-3400 cm⁻¹). Key characteristic peaks for the hydrazone product include the C=N (imine) stretch (around 1590-1650 cm⁻¹) and the N-H stretch (around 3200-3300 cm⁻¹).[10]

-

¹H NMR Spectroscopy: The proton of the N-H group typically appears as a singlet in the range of δ 10-12 ppm. The azomethine proton (-CH=N-) will appear as a singlet around δ 8-8.5 ppm.[9][11] Aromatic and alkyl protons should appear in their expected regions.

-

¹³C NMR Spectroscopy: The carbon of the C=N double bond is a key signal, typically appearing in the δ 140-160 ppm range.[9]

-

Mass Spectrometry (MS): The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of the target hydrazone.[11][12]

Workflow and Reaction Visualization

The overall process from starting materials to the final, characterized product can be visualized as a clear workflow.

Caption: Experimental workflow for hydrazone synthesis.

The chemical transformation at the heart of this protocol is the condensation reaction.

Caption: General reaction scheme for hydrazone formation.

Safety and Handling

-

(2-Chloro-4,6-dimethylphenyl)hydrazine: This compound is toxic if swallowed, in contact with skin, or if inhaled.[13] Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]

-

Hydrazine Derivatives: Many hydrazine derivatives are potential carcinogens.[16] Always handle with care and minimize exposure.

-

Solvents: Ethanol is flammable. Ensure that heating is performed using a heating mantle or oil bath, with no open flames nearby.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Reaction does not go to completion | Insufficient reaction time or temperature; Ineffective catalyst. | Extend the reflux time and monitor by TLC. Add another drop of acetic acid, ensuring the pH does not become too low. |

| Product "oils out" during cooling | The melting point of the product is lower than the boiling point of the solvent. | Add a co-solvent in which the product is less soluble (e.g., water to an ethanol solution) to induce precipitation. Or, try a different recrystallization solvent. |

| Low Yield | Incomplete reaction; Product is soluble in the reaction solvent at RT. | Concentrate the reaction mixture by removing some solvent under reduced pressure before cooling to increase the product concentration and force precipitation.[5] |

| Formation of Azine Side Product | Reaction of the initial hydrazone with another molecule of the carbonyl compound. | Use a slight excess (1.05-1.1 equivalents) of the hydrazine. Purification by recrystallization or column chromatography will be necessary to separate the products.[5] |

References

-

Chem LibreTexts. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. Retrieved from [Link]

-

Galkin, A. A., et al. (2020). Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions. PMC. Retrieved from [Link]

-

Dirksen, A., & Dawson, P. E. (2008). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. Retrieved from [Link]

-

Li, S., et al. (2015). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PMC. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2009). SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Retrieved from [Link]

-

Semantic Scholar. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved from [Link]

-

Kölle, P., et al. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectrum and fragmentation pattern of hydrazone 1. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Retrieved from [Link]

-

Chem. Zvesti. (n.d.). Hydrazones and their derivatives. II. Preparation of pure D-erythrose. Retrieved from [Link]

-

Asian Journal of Chemistry. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Retrieved from [Link]

-

TSI Journals. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. Retrieved from [Link]

-

Taylor & Francis. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Retrieved from [Link]

-

Reddit. (2021). Need a purification method for a free hydrazone. Retrieved from [Link]

-

MINAR International Journal of Applied Sciences and Technology. (2022). green synthesis of new hydrazone derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for synthesis of (E)-(2-Chlorobenzylidene)hydrazine. Retrieved from [Link]

-

ResearchGate. (2025). Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2022). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4- dinitrophenyl) hydrazine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. orgosolver.com [orgosolver.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. minarjournal.com [minarjournal.com]

- 9. mdpi.com [mdpi.com]

- 10. asianpubs.org [asianpubs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. chemscene.com [chemscene.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

Application of (2-Chloro-4,6-dimethylphenyl)hydrazine in Pharmaceutical Synthesis: A Technical Guide

Introduction: The Strategic Role of Substituted Hydrazines in Medicinal Chemistry

(2-Chloro-4,6-dimethylphenyl)hydrazine is a highly functionalized aromatic hydrazine that serves as a pivotal starting material in the synthesis of a variety of heterocyclic compounds. Hydrazine derivatives are of significant interest in pharmaceutical development due to their ability to form the backbone of numerous biologically active ring systems, including indoles, pyrazoles, and pyridazines.[1] The specific substitution pattern of (2-Chloro-4,6-dimethylphenyl)hydrazine, featuring both electron-withdrawing (chloro) and electron-donating (dimethyl) groups, offers a unique electronic and steric profile that can be leveraged to modulate the reactivity and ultimately the biological activity of the resulting pharmaceutical compounds.

The primary and most celebrated application of this and other aryl hydrazines in pharmaceutical synthesis is the Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus.[2] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs, including anti-migraine agents of the triptan class and anti-inflammatory drugs like indomethacin.[2][3] This guide provides an in-depth exploration of the application of (2-Chloro-4,6-dimethylphenyl)hydrazine, with a focus on the mechanistic underpinnings and practical execution of the Fischer indole synthesis for the preparation of novel pharmaceutical intermediates.

Core Application: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable acid-catalyzed reaction that transforms an arylhydrazine and a ketone or aldehyde into an indole.[2] The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes a remarkable intramolecular rearrangement and cyclization to afford the aromatic indole ring system.[4]

Mechanistic Insights and the Influence of Substitution

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and predicting outcomes. The accepted mechanism involves several key steps:[4]

-

Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of (2-Chloro-4,6-dimethylphenyl)hydrazine with a carbonyl compound to form the corresponding (2-Chloro-4,6-dimethylphenyl)hydrazone.

-

Tautomerization: The hydrazone tautomerizes to the more reactive enamine (or 'ene-hydrazine') intermediate.

-

[5][5]-Sigmatropic Rearrangement: This is the crucial bond-forming step. Following protonation, the enamine undergoes a concerted, pericyclic[5][5]-sigmatropic rearrangement, forming a new carbon-carbon bond.[6]

-

Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular cyclization to form a five-membered ring aminal.

-

Ammonia Elimination: Under the acidic conditions, a molecule of ammonia is eliminated, leading to the formation of the final, energetically favorable aromatic indole.[4]

The substituents on the phenylhydrazine ring play a critical role in this process. The 2-chloro group, being electron-withdrawing, can decrease the nucleophilicity of the hydrazine, potentially slowing the initial hydrazone formation. However, it can also influence the regioselectivity of the cyclization. The 4- and 6-methyl groups are electron-donating, which generally accelerates the[5][5]-sigmatropic rearrangement.[7] The steric bulk of the ortho-substituents (2-chloro and 6-methyl) can also impact the approach of the carbonyl compound and the conformation of the intermediates.

General Experimental Workflow

The Fischer indole synthesis is broadly applicable and can be performed under various conditions. A typical workflow is depicted below.

Caption: General workflow for the Fischer indole synthesis.

Detailed Application Protocol: Synthesis of 7-Chloro-2,3,5,7-tetramethyl-1H-indole

This protocol details a representative synthesis of a substituted indole using (2-Chloro-4,6-dimethylphenyl)hydrazine and butan-2-one. This procedure is illustrative of the general methodology and can be adapted for other carbonyl compounds.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| (2-Chloro-4,6-dimethylphenyl)hydrazine HCl | 209.11 | 10.0 | 2.09 g |

| Butan-2-one (Methyl Ethyl Ketone) | 72.11 | 12.0 | 1.0 mL (0.86 g) |

| Polyphosphoric Acid (PPA) | - | - | ~15 g |

| Toluene | 92.14 | - | 50 mL |

| Saturated Sodium Bicarbonate Solution | - | - | ~100 mL |

| Brine | - | - | ~50 mL |

| Anhydrous Sodium Sulfate | 142.04 | - | ~5 g |

| Ethyl Acetate | 88.11 | - | As needed |

| Hexanes | - | - | As needed |

Step-by-Step Experimental Procedure

-

Hydrazone Formation and Cyclization (One-Pot):

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-Chloro-4,6-dimethylphenyl)hydrazine hydrochloride (2.09 g, 10.0 mmol) and toluene (30 mL).

-

Add butan-2-one (1.0 mL, 12.0 mmol) to the suspension.

-

Carefully add polyphosphoric acid (~15 g) to the stirred mixture.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

-

-

Work-up and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture over crushed ice (~50 g) in a beaker with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

-